4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde
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Overview
Description
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde is a complex organic compound with a unique structure characterized by three benzaldehyde groups connected through a central 2,4,6-trimethylbenzene core via methylene and oxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, forming the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to moderate heating.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and electronic materials.
Mechanism of Action
The mechanism of action of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings and methylene linkages contribute to the compound’s ability to interact with hydrophobic regions of macromolecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triphenol
Uniqueness
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde is unique due to its specific structure, which combines three benzaldehyde groups with a central trimethylbenzene core. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C33H30O6 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-[[3,5-bis[(4-formylphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C33H30O6/c1-22-31(19-37-28-10-4-25(16-34)5-11-28)23(2)33(21-39-30-14-8-27(18-36)9-15-30)24(3)32(22)20-38-29-12-6-26(17-35)7-13-29/h4-18H,19-21H2,1-3H3 |
InChI Key |
YVXAUSBXLYKWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C=O)C)COC3=CC=C(C=C3)C=O)C)COC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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